molecular formula C13H12BrNO2S B13878858 Methyl 2-(4-bromo-5-phenylthiophen-3-ylamino)acetate

Methyl 2-(4-bromo-5-phenylthiophen-3-ylamino)acetate

Cat. No.: B13878858
M. Wt: 326.21 g/mol
InChI Key: PYGAQYAMMNUKOO-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromo-5-phenylthiophen-3-yl)amino]acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-bromo-5-phenylthiophen-3-yl)amino]acetate typically involves the reaction of 4-bromo-5-phenylthiophene-3-amine with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-bromo-5-phenylthiophen-3-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-[(4-bromo-5-phenylthiophen-3-yl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 2-[(4-bromo-5-phenylthiophen-3-yl)amino]acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-bromo-5-phenylthiophen-3-yl)(sulfamoyl)amino]acetate: Similar structure with a sulfamoyl group.

    2-Butylthiophene: Used in the synthesis of anticancer agents.

    2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Uniqueness

Methyl 2-[(4-bromo-5-phenylthiophen-3-yl)amino]acetate is unique due to its specific substitution pattern on the thiophene ring, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

methyl 2-[(4-bromo-5-phenylthiophen-3-yl)amino]acetate

InChI

InChI=1S/C13H12BrNO2S/c1-17-11(16)7-15-10-8-18-13(12(10)14)9-5-3-2-4-6-9/h2-6,8,15H,7H2,1H3

InChI Key

PYGAQYAMMNUKOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CSC(=C1Br)C2=CC=CC=C2

Origin of Product

United States

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